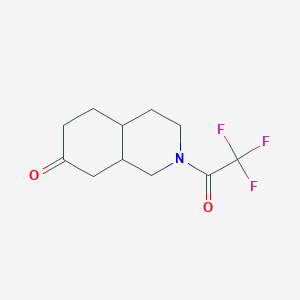
2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one is a fluorinated derivative that is structurally related to the class of octahydroquinolines. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and synthesis.
Synthesis Analysis
The synthesis of related octahydroquinoline derivatives has been reported using Meldrum's acid and dimedone in the presence of various aldehydes, following a Hantzsch-like approach . This method could potentially be adapted for the synthesis of this compound by incorporating a suitable trifluoroacetyl precursor. Additionally, the synthesis of 2-trifluoromethylquinolines using perfluoroalkylated intermediates and arylamines suggests that trifluoromethyl groups can be introduced into the quinoline framework, which may be relevant for the trifluoroacetyl group in the target compound .
Molecular Structure Analysis
The molecular structure of substituted octahydroquinolines has been studied using X-ray crystallography and computational methods, revealing two favored conformations . These findings could be extrapolated to the molecular structure analysis of this compound, suggesting that it may also exhibit conformational isomerism. The presence of the trifluoroacetyl group could influence the stability and preferred conformation of the molecule.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , the synthesis and reactivity of related trifluoromethyl-containing quinolines have been explored . These studies indicate that the trifluoromethyl group can participate in various chemical transformations, which could be relevant for understanding the reactivity of the trifluoroacetyl group in this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts due to the high electronegativity and small size of the fluorine atom. The introduction of a trifluoroacetyl group into the octahydroisoquinolin-7-one framework is likely to affect the compound's lipophilicity, acidity, and overall molecular stability. The papers suggest that fluorinated quinolines can exhibit biological activities such as analgesic and anti-inflammatory effects, which could also be relevant for the pharmacological profile of the compound .
科学的研究の応用
Organic Synthesis Applications
Trifluoroacetic anhydride has been identified as a mild reagent for rearranging heterocyclic N-oxides to the corresponding nuclear oxygenated heterocycles, showing the versatility of trifluoroacetyl compounds in synthetic chemistry (Daeniker & Druey, 1958). A novel one-pot synthesis method for 2-trifluoromethylquinazolin-4(3 H)-ones employs trifluoroacetic acid as an inexpensive CF3 source, illustrating the role of trifluoroacetyl derivatives in facilitating the synthesis of heterocyclic compounds with potential biological activity (Almeida et al., 2018).
Materials Science and Photophysics
The study of 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives reveals their pH-sensing properties, where the trifluoroacetyl group contributes to the photoinduced intramolecular electron transfer, showcasing the potential of trifluoroacetyl compounds in the development of fluorescent sensors (Chen et al., 2011).
Medicinal Chemistry and Bioactivity
The antimicrobial activity of 8-trifluoromethylquinoline based 1,2,3-triazoles demonstrates the bioactivity potential of compounds containing trifluoroacetyl derivatives. These compounds exhibit significant in vitro antimicrobial activity, highlighting the relevance of trifluoroacetyl compounds in drug discovery and development (Garudachari et al., 2014).
作用機序
Target of Action
Similar compounds with a trifluoroacetyl group have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s worth noting that trifluoroacetyl derivatives are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom .
Biochemical Pathways
Compounds with a trifluoroacetyl group are known to be involved in various biochemical reactions, including the synthesis of primary amines from halides by n-alkylation .
Result of Action
Trifluoroacetyl derivatives have been associated with various biological activities in the agrochemical and pharmaceutical industries .
Safety and Hazards
将来の方向性
The study and application of fluorinated organic compounds, including those containing a trifluoroacetyl group, is a growing field in chemistry due to the unique properties of fluorine atoms . Future research could explore the potential uses of this compound in various areas such as medicinal chemistry or materials science.
特性
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)15-4-3-7-1-2-9(16)5-8(7)6-15/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNOHZGYPQOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CCN(C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

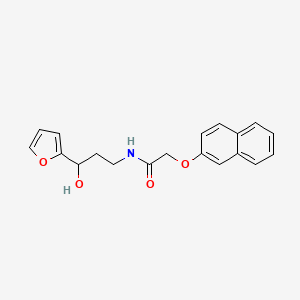
![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)
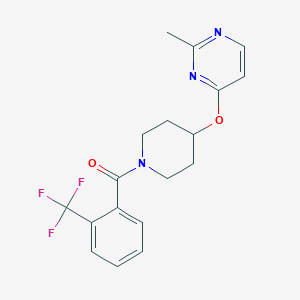

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)
![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)
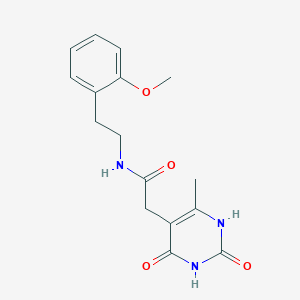

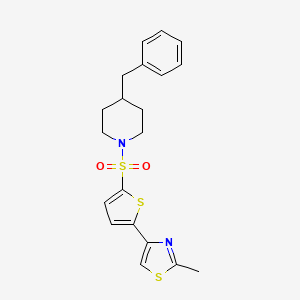
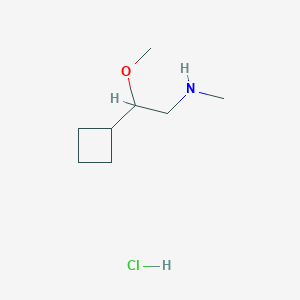

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)